4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL
Description
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1,2-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-8-7-9(12,3-5-10)4-6-11(8)2/h8,12H,3-7,10H2,1-2H3 |
InChI Key |
XSCXCSYIIOPRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C)(CCN)O |
Origin of Product |
United States |
Preparation Methods
Reduction of (4-Hydroxypiperidin-1-yl)acetonitrile Using Lithium Aluminium Hydride
One of the well-documented synthetic routes involves the reduction of (4-hydroxypiperidin-1-yl)acetonitrile to yield 1-(2-aminoethyl)piperidin-4-ol, which is a close structural analogue and precursor to the target compound.
- Reaction Conditions: Lithium aluminium hydride (LiAlH4) in dry tetrahydrofuran (THF) at 0 °C under nitrogen atmosphere, followed by reflux for 5 hours.
- Workup: Quenching excess hydride with water and sodium hydroxide, extraction with ethyl acetate, drying over magnesium sulfate, and solvent evaporation under reduced pressure.
- Yield: Quantitative yield reported (approx. 2.0 g from 2.0 g starting material).
- Characterization: ^1H NMR (DMSO-d6) confirms the presence of characteristic methylene and hydroxyl protons.
This method is efficient for generating the aminoethyl-piperidin-4-ol scaffold, which can be further functionalized to introduce methyl groups at the 1- and 2-positions of the piperidine ring to achieve the dimethyl substitution pattern.
Nucleophilic Substitution and Amide Coupling Reactions
The aminoethyl group on the piperidin-4-ol core can be introduced or modified through nucleophilic substitution reactions with appropriate electrophiles, such as halogenated alkyl chains or activated esters.
- Example: Reaction of 1-(2-aminoethyl)piperidin-4-ol with 2,6-dichlorobenzoic acid in the presence of coupling agents like benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate (PyBROP) and triethylamine in N,N-dimethylformamide (DMF) at room temperature for 14 hours yields amide derivatives.
- Purification: Silica gel chromatography with dichloromethane/methanol mixtures.
- Yield: Moderate to good yields (~0.7 g from 1 g scale reactions).
- Significance: This method allows for the introduction of substituents on the aminoethyl moiety, thereby enabling further structural diversification.
Catalytic Hydrogenation of Nitrile Precursors
Hydrogenation of nitrile intermediates to primary amines is a classical approach to prepare aminoethyl-substituted piperidinols.
- Procedure: Hydrogenation of 2-(4-fluoropiperidin-1-yl)acetonitrile in methanol using Raney nickel catalyst under 75 bar hydrogen pressure at 55 °C.
- Outcome: Conversion to 2-(4-fluoropiperidin-1-yl)ethanamine, which can be further elaborated to hydroxylated and methylated derivatives.
- Advantages: High selectivity and mild conditions prevent over-reduction or ring saturation.
- Application: This step is often integrated into multi-step syntheses of substituted piperidine derivatives.
Palladium-Catalyzed Cross-Coupling for Functionalization
Palladium-catalyzed coupling reactions enable the introduction of complex substituents on the piperidine ring nitrogen or side chains.
- Conditions: Use of palladium diacetate, 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl ligand, cesium carbonate, and triethylamine in toluene under reflux for extended periods (up to 32 hours) under inert atmosphere.
- Purpose: To attach bulky aryl or heteroaryl groups to the aminoethyl moiety or piperidine nitrogen.
- Example: Coupling with substituted pyridines or pyrazoles to generate pharmacologically active derivatives.
- Outcome: High yields of functionalized piperidin-4-ol derivatives with potential biological activity.
Methylation Strategies for 1,2-Dimethyl Substitution
The introduction of methyl groups at the 1- and 2-positions of the piperidine ring is typically achieved by:
- Starting from 4-piperidinone derivatives that are pre-methylated at these positions.
- Using organometallic reagents to react with Schiff base intermediates derived from 1-methyl(benzyl)-2,5-dimethylpiperidin-4-ones.
- Reaction Types: Nucleophilic addition of methyl or alkyl groups to imine intermediates followed by reduction.
- Outcome: Formation of stereochemically defined 4-substituted 1,2-dimethylpiperidine derivatives.
- Reference: Kuznetsov et al. demonstrated isolation and structural characterization of such methylated piperidine bases, confirming the feasibility of this approach.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| LiAlH4 reduction of (4-hydroxypiperidin-1-yl)acetonitrile | LiAlH4 in dry THF, 0 °C to reflux, 5 h | ~100 | Efficient conversion to aminoethyl-piperidin-4-ol |
| Amide coupling with 2,6-dichlorobenzoic acid | PyBROP, triethylamine, DMF, 20 °C, 14 h | Moderate | Enables functionalization on aminoethyl side chain |
| Catalytic hydrogenation of nitriles | Raney Ni, H2 (75 bar), MeOH, 55 °C | High | Converts nitriles to primary amines selectively |
| Pd-catalyzed cross-coupling | Pd(OAc)2, BINAP, Cs2CO3, toluene, reflux, inert atmosphere | High | Allows introduction of complex substituents |
| Organometallic addition to Schiff bases | Organometallic reagents with Schiff base intermediates | Variable | Used for methylation at 1,2-positions on piperidine ring |
In-Depth Research Findings and Analysis
- The reduction of nitrile precursors with lithium aluminium hydride remains a cornerstone in synthesizing aminoethyl-piperidinols due to its high efficiency and mild reaction conditions.
- Functionalization via amide bond formation and palladium-catalyzed cross-coupling expands the chemical space accessible from this scaffold, enabling the development of derivatives with enhanced pharmacological profiles.
- Methylation of the piperidine ring at the 1- and 2-positions is best achieved through organometallic chemistry applied to Schiff base intermediates, allowing for stereochemical control and diversity in substitution patterns.
- Hydrogenation methods using Raney nickel catalysts provide a clean and scalable approach to convert nitriles to amines without affecting other sensitive functionalities.
- The combination of these methods allows for modular synthesis routes to 4-(2-aminoethyl)-1,2-dimethylpiperidin-4-ol and its analogues, facilitating medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The compound may also modulate signaling pathways and biochemical processes, contributing to its observed effects.
Comparison with Similar Compounds
Dopamine (4-(2-Aminoethyl)benzene-1,2-diol)
- Molecular Formula: C₈H₁₁NO₂ (free base); C₈H₁₂ClNO₂ (hydrochloride salt) .
- Key Features: A catecholamine with a benzene-1,2-diol (catechol) ring and a 2-aminoethyl side chain.
- Biological Role : Neurotransmitter regulating mood, motor function, and cardiovascular activity .
- Structural Contrast : Unlike the target compound, dopamine lacks the piperidine ring and methyl substituents, making it more polar and water-soluble .
4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one
- Molecular Formula : C₇H₁₃N₃O .
- Key Features: Pyrazolone core with an aminoethyl and ethyl group.
- Applications: Potential use in synthetic chemistry or as a precursor for bioactive molecules.
- Contrast : The pyrazolone ring introduces different electronic properties compared to the saturated piperidine ring of the target compound .
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
- General Formula: C₁₄H₂₅NO₂ (for 2,2,6,6-tetramethylpiperidin-4-yl acetate) .
- Key Features : Piperidine core with bulky methyl groups and ester-functionalized side chains.
- Applications : Stabilizers in polymers or antioxidants.
- Contrast: The target compound’s hydroxyl and aminoethyl groups enhance hydrogen-bonding capacity, whereas ester groups in these derivatives prioritize lipophilicity .
Functional Group Variations
| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL | Piperidine | -OH, -CH₂CH₂NH₂, two -CH₃ | ~174.3 (estimated) |
| Dopamine | Benzene-1,2-diol | -OH (x2), -CH₂CH₂NH₂ | 153.18 (free base) |
| 4-(2-Aminoethyl)-5-ethylpyrazol-3-one | Pyrazolone | -NH₂, -C=O, -CH₂CH₃ | 155.20 |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Piperidine | -OCOCH₃, four -CH₃ | 243.35 |
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Dopamine | 4-(2-Aminoethyl)-5-ethylpyrazol-3-one |
|---|---|---|---|
| Molecular Formula | C₉H₂₀N₂O | C₈H₁₁NO₂ | C₇H₁₃N₃O |
| Water Solubility | Moderate (polar groups) | High (hydrochloride salt) | Low (non-polar ethyl group) |
| LogP (Predicted) | ~0.5 | -0.98 (free base) | ~1.2 |
| Bioactivity | Potential CNS modulation | Neurotransmission | Synthetic intermediate |
Table 2: Structural Comparison of Piperidine Derivatives
| Compound Name | Substituents at Position 4 | Additional Substituents |
|---|---|---|
| 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL | -OH, -CH₂CH₂NH₂ | 1-CH₃, 2-CH₃ |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | -OCOCH₃ | 2-CH₃, 6-CH₃ (x2) |
| 1-(2-(Tetrahydroacridin-9-ylamino)ethyl)piperidin-4-ol | -OH, -CH₂CH₂NH-(acridinyl) | None reported |
Biological Activity
4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL, a piperidine derivative, has garnered attention for its diverse biological activities. This compound is structurally related to other piperidine derivatives known for their pharmacological properties, including neuroactivity and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL is characterized by a piperidine ring with two methyl groups and an aminoethyl side chain. This configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives. While specific data on 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL is limited, related compounds exhibit significant activity against various bacterial strains. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) ranging from 1.95 µg/mL to 62.5 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .
Neuropharmacological Effects
Piperidine derivatives are often investigated for their neuropharmacological effects. Compounds in this class have been noted for their potential in treating neurodegenerative disorders due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The inhibition of these enzymes can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.
The biological activity of 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL may involve several mechanisms:
- Enzyme Inhibition : Similar piperidine compounds have been shown to inhibit key enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters like acetylcholine.
- Antioxidant Properties : Piperidine derivatives often exhibit antioxidant activity, which can protect cells from oxidative stress .
- Antimicrobial Mechanisms : The antimicrobial activity may be attributed to the generation of reactive oxygen species (ROS) that lead to cellular damage in pathogens .
Cytotoxicity Studies
Research indicates that certain piperidine derivatives can exhibit cytotoxic effects on cancer cell lines. For example, a study found that some related compounds reduced cell viability significantly at concentrations as low as 75 µg/mL . Although specific data on 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL is scarce, understanding the cytotoxicity profiles of similar compounds can provide insights into its potential efficacy against tumor cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the piperidine ring and substituents can significantly affect biological activity. For instance, the presence of specific functional groups can enhance antimicrobial or anticancer properties .
Summary Table of Biological Activities
Q & A
Basic Question: What are the optimal synthetic routes for 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis of this compound typically involves reductive amination or nucleophilic substitution strategies due to its piperidine core and aminoethyl substituent. A stepwise approach is recommended:
Scaffold Construction : Start with a piperidin-4-ol precursor. Introduce the 1,2-dimethyl groups via alkylation using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
Aminoethyl Functionalization : Employ a Mitsunobu reaction to attach the 2-aminoethyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF .
Optimization : Use a Design of Experiments (DoE) approach to vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (polar aprotic vs. ethers), and temperatures. Monitor yields via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
| Reaction Parameter | Test Range | Optimal Condition |
|---|---|---|
| Catalyst | Pd/C, Raney Ni | Pd/C (5% loading) |
| Solvent | DMF, THF | THF |
| Temperature (°C) | 50–80 | 70 |
Basic Question: How should researchers characterize the stereochemical and structural purity of 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Use - and -NMR (400 MHz, D₂O or CDCl₃) to confirm substituent positions. Key signals: piperidine CH (~1.2 ppm), hydroxyl proton (~4.5 ppm), and aminoethyl NH (~2.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H] (calc. for CHNO: 172.1576).
- X-ray Crystallography : Resolve stereochemistry by growing single crystals in ethanol/water (70:30) at 4°C. Compare with Cambridge Structural Database entries for piperidine derivatives .
Advanced Question: How can contradictory data in receptor-binding assays involving this compound be resolved?
Methodological Answer:
Contradictions often arise from assay specificity or off-target effects. Mitigation strategies include:
Orthogonal Assays :
- In Vitro : Radioligand binding (e.g., -labeled antagonists) vs. functional assays (cAMP accumulation or calcium flux).
- In Silico : Molecular docking (AutoDock Vina) to compare binding poses across receptor subtypes (e.g., adrenergic vs. dopaminergic receptors) .
Control Experiments : Use knockout cell lines or selective receptor antagonists (e.g., propranolol for β-adrenergic receptors) to isolate target interactions.
Data Normalization : Express activity as % inhibition relative to a reference agonist (e.g., isoproterenol) to account for batch variability .
Advanced Question: What strategies are recommended for assessing the compound’s metabolic stability and toxicity in preclinical models?
Methodological Answer:
- Metabolic Stability :
- Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life () using non-compartmental analysis .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific inhibition.
- Toxicity Profiling :
- Ames Test : Evaluate mutagenicity in S. typhimurium TA98/TA100 strains (± metabolic activation) .
- hERG Binding : Patch-clamp electrophysiology in HEK293 cells expressing hERG channels to quantify IC for cardiac risk assessment .
Basic Question: How can researchers ensure the compound’s stability during storage and experimental use?
Methodological Answer:
- Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation. Lyophilized forms are stable for >6 months .
- In-Use Stability : Prepare fresh solutions in degassed PBS (pH 7.4) and avoid freeze-thaw cycles. Monitor pH shifts (>0.5 units indicates degradation) .
- Analytical Checks : Run periodic HPLC-UV (220 nm) to detect degradation products (e.g., piperidine ring-opening or hydroxyl group oxidation) .
Advanced Question: How does stereochemistry at the 4-OH position influence the compound’s pharmacological activity?
Methodological Answer:
Stereoselective Synthesis : Prepare enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-mediated acetylation) .
Activity Comparison :
- Binding Assays : Test - and -enantiomers against target receptors (e.g., α-adrenergic) using values from competition binding.
- Functional Selectivity : Assess β-arrestin recruitment vs. G-protein activation (BRET or TR-FRET assays) to identify biased signaling .
Structural Analysis : Overlay crystal structures of enantiomer-receptor complexes to identify critical hydrogen-bonding interactions (e.g., 4-OH with Asp113 in α-ADR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
